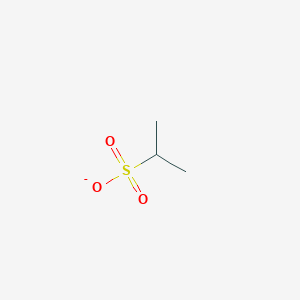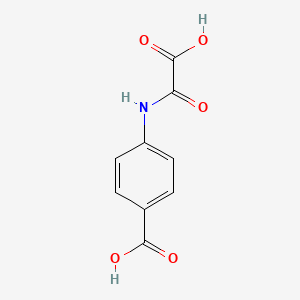![molecular formula C11H12O6 B1222936 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid CAS No. 42151-32-6](/img/structure/B1222936.png)
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid” is C4H6O5, and its molecular weight is 134.0874 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various chemical databases .Aplicaciones Científicas De Investigación
Corrosion and Scale Inhibition
2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid has been investigated for its potential use as a corrosion and scale inhibitor. Studies like those conducted by Mikroyannidis (1987) have synthesized related compounds such as 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid (BDBA) and demonstrated their effectiveness in inhibiting corrosion and scale formation in various systems (Mikroyannidis, 1987).
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral properties of compounds similar to 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been a subject of research. For instance, Mei et al. (2020) isolated compounds like 3-chloro-5-hydroxy-4-methoxyphenylacetic acid methyl ester from mangrove-derived fungus and studied their structure and potential antimicrobial applications (Mei et al., 2020).
Catalysis and Chemical Transformations
In the field of catalysis and chemical transformations, compounds like 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been utilized. Ramazani and Souldozi (2003) explored the use of silica gel to catalyze the conversion of similar compounds in solvent-free conditions, highlighting the potential of these substances in facilitating various chemical reactions (Ramazani & Souldozi, 2003).
Biomedical Applications
In biomedical research, derivatives of 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid have been synthesized for various purposes. Jin et al. (2010) developed water-soluble block copolymers that showed potential for use in biomedical applications, such as drug delivery systems (Jin et al., 2010).
Biosynthesis and Bioplastics Production
Another significant application area is in biosynthesis and bioplastics production. Nguyen and Lee (2021) conducted a study on methane-based biosynthesis of 4-hydroxybutyrate using engineered strains, which could have implications for the production of bioplastics and related materials (Nguyen & Lee, 2021).
Crystallography and Structural Analysis
Research by Li et al. (2011) on the crystal structure of eucomic acid methanol monosolvate, a compound structurally related to 2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid, provides insights into the potential applications in crystallography and structural analysis of similar compounds (Li et al., 2011).
Propiedades
IUPAC Name |
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGKDRSWPCQYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962312 | |
| Record name | 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic Acid | |
CAS RN |
42151-32-6 | |
| Record name | Butanedioic acid, 2-hydroxy-2-((4-hydroxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042151326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















